6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one
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Overview
Description
6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one is a complex organic compound characterized by its unique spiro structure, which includes a bromine atom, a benzo[e][1,3]oxazine ring, and a piperidin-4-one moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[e][1,3]oxazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Spirocyclization: The final step involves the formation of the spiro linkage with the piperidin-4-one moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted spiro derivatives with various functional groups.
Scientific Research Applications
6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Chlorospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one
- 6-Fluorospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one
- 6-Iodospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one
Uniqueness
6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and potentially enhancing its efficacy in certain applications.
Biological Activity
6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one is a complex organic compound notable for its unique spiro structure that connects a benzo[e][1,3]oxazine moiety with a piperidine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical formula of this compound is C12H13BrN2O2, with a molecular weight of approximately 297.148 g/mol. It exhibits a density of 1.62 g/cm³ and has a boiling point of 534.8ºC at 760 mmHg . The compound's structural uniqueness contributes to its biological activity.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Antitumor Properties : Similar compounds have shown promise in antitumor activity, suggesting that this compound may also possess similar effects.
- Neuroprotective Effects : The structural analogs indicate potential neuroprotective activities that could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
A study conducted on various derivatives of spiro compounds demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The presence of bromine in the structure enhances its reactivity and may contribute to its efficacy as an antimicrobial agent .
Antitumor Studies
Research involving related compounds has shown that spiro compounds can induce apoptosis in cancer cells. For instance, derivatives with similar structural motifs have been tested for their ability to inhibit tumor growth in vitro and in vivo models .
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial | |
Related Spiro Compounds | Antitumor |
Neuroprotective Potential
In vitro studies have indicated that certain spiro compounds can protect neuronal cells from oxidative stress-induced damage. This suggests a potential application for this compound in neuroprotection .
Properties
CAS No. |
691868-45-8 |
---|---|
Molecular Formula |
C12H13BrN2O2 |
Molecular Weight |
297.15 g/mol |
IUPAC Name |
6-bromospiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C12H13BrN2O2/c13-8-1-2-10-9(7-8)11(16)15-12(17-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) |
InChI Key |
SBEOZVCCSJKAHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12NC(=O)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
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